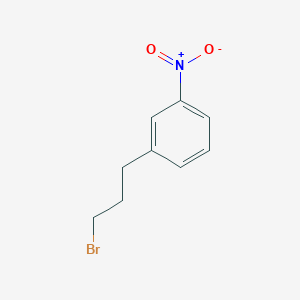
1-(3-Bromopropyl)-3-nitrobenzene
Overview
Description
1-(3-Bromopropyl)-3-nitrobenzene is an organic compound that features both a bromine atom and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(3-bromopropyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group onto the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or amines.
Reduction: The primary product is 1-(3-aminopropyl)-3-nitrobenzene.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
1-(3-Bromopropyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those requiring nitro or bromine functionalities.
Material Science: It can be utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-nitrobenzene in chemical reactions involves the reactivity of the bromine atom and the nitro group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
3-Nitrobenzyl Bromide: Contains a nitro group and a bromine atom, but the bromine is attached to a different position on the benzene ring.
1-(3-Chloropropyl)-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
Uniqueness: 1-(3-Bromopropyl)-3-nitrobenzene is unique due to the combination of the bromine atom and the nitro group on the benzene ring, which provides a distinct reactivity profile. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
1-(3-bromopropyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFFNXZMWVGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

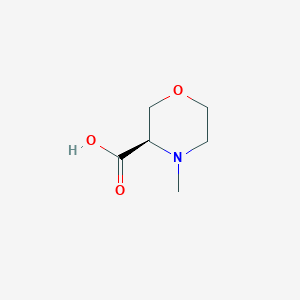

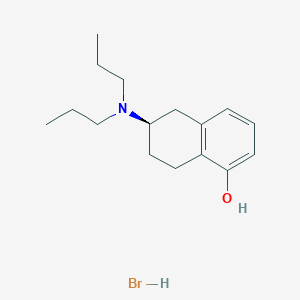
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)
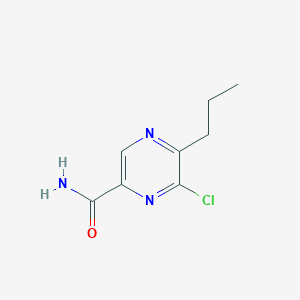
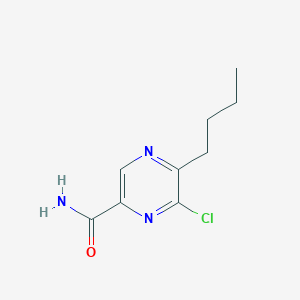
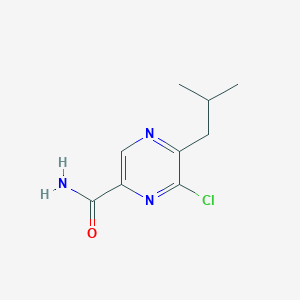
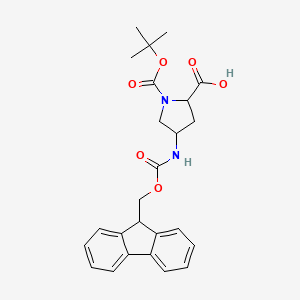
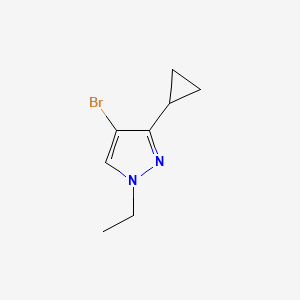
![[1,1'-Biphenyl]-2,3'-diyldimethanol](/img/structure/B3247606.png)
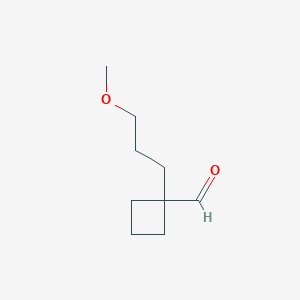
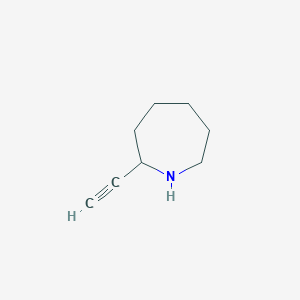
![1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3247651.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane](/img/structure/B3247658.png)
